molecular formula C10H14ClN B6221563 2-cyclopropyl-6-methylaniline hydrochloride CAS No. 2758006-24-3

2-cyclopropyl-6-methylaniline hydrochloride

Cat. No. B6221563
CAS RN: 2758006-24-3
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-methylaniline hydrochloride (2-CPMHCl) is an organic compound of nitrogen, carbon, and hydrogen, with a molecular weight of 172.6 g/mol. It is a white, crystalline solid that is soluble in water and organic solvents. 2-CPMHCl is a synthetic compound that has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

2-cyclopropyl-6-methylaniline hydrochloride has been used in a wide range of scientific research applications. It has been used to study the effects of drugs on biochemical and physiological systems, as well as to synthesize drugs for clinical trials. 2-cyclopropyl-6-methylaniline hydrochloride has also been used to study the structure and function of proteins, and to develop new drugs for the treatment of diseases.

Mechanism of Action

2-cyclopropyl-6-methylaniline hydrochloride acts as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-cyclopropyl-6-methylaniline hydrochloride can increase the levels of these neurotransmitters in the brain, potentially leading to improved mood and cognitive function.
Biochemical and Physiological Effects
2-cyclopropyl-6-methylaniline hydrochloride has been studied for its effects on biochemical and physiological systems. It has been found to inhibit MAO, which can lead to an increase in serotonin, dopamine, and norepinephrine levels in the brain. In addition, 2-cyclopropyl-6-methylaniline hydrochloride has been found to have anti-inflammatory and antioxidant properties, which could potentially be used to treat certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-6-methylaniline hydrochloride in laboratory experiments include its low cost, its relative stability, and its availability in a variety of forms. However, there are some limitations to using 2-cyclopropyl-6-methylaniline hydrochloride in laboratory experiments. For example, it is not soluble in organic solvents, and its reactivity can be unpredictable.

Future Directions

Given its potential applications in drug synthesis, biochemical and physiological studies, and laboratory experiments, there are a number of potential future directions for 2-cyclopropyl-6-methylaniline hydrochloride research. These include further studies of its mechanism of action, its effects on biochemical and physiological systems, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of 2-cyclopropyl-6-methylaniline hydrochloride from other compounds, as well as its potential applications in drug delivery systems. Finally, further research could be conducted into the potential toxicity of 2-cyclopropyl-6-methylaniline hydrochloride, as well as its potential interactions with other drugs.

Synthesis Methods

2-cyclopropyl-6-methylaniline hydrochloride can be synthesized through a two-step synthesis method. The first step involves the reaction of cyclopropyl bromide and aniline in the presence of sodium hydroxide, forming 2-cyclopropyl-6-methylaniline. The second step is the reaction of 2-cyclopropyl-6-methylaniline with hydrochloric acid, forming 2-cyclopropyl-6-methylaniline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-6-methylaniline hydrochloride involves the reaction of cyclopropylmethylamine with 4-methylbenzaldehyde to form 2-cyclopropyl-6-methylbenzaldehyde, which is then reduced to 2-cyclopropyl-6-methylaniline. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylmethylamine", "4-methylbenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 4-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 2-cyclopropyl-6-methylbenzaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in methanol to form 2-cyclopropyl-6-methylaniline.", "Step 3: The amine is then reacted with hydrochloric acid in diethyl ether to form the hydrochloride salt of 2-cyclopropyl-6-methylaniline.", "Step 4: The product is isolated by filtration and washed with diethyl ether. The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2758006-24-3

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.